3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione, with the CAS number 2034391-91-6, is a complex organic compound featuring multiple functional groups. Its molecular formula is , and it has a molecular weight of 338.4 g/mol. This compound is characterized by its unique structural components, which include an imidazolidine ring and a naphthalene moiety, suggesting potential applications in medicinal chemistry and pharmacology.
The compound belongs to the class of imidazolidine derivatives, which are known for their biological activities. It is synthesized through various chemical reactions involving naphthalene derivatives and azetidine structures. The classification of this compound falls under heterocyclic compounds due to the presence of nitrogen in its ring structures.
The synthesis of 3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. Key methods may include:
The synthesis process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are employed for characterization at each stage.
The molecular structure of 3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione features:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 338.4 g/mol |
CAS Number | 2034391-91-6 |
The compound can undergo various chemical reactions typical for imidazolidines and azetidines, including:
Reactions are typically monitored using chromatography techniques (e.g., HPLC or TLC) to ensure completion and assess purity.
Research into related compounds suggests that they may act by modulating enzyme activity or interacting with signaling pathways, which could lead to therapeutic effects in conditions like inflammation or cancer.
While specific physical properties such as density and boiling point are not available, typical characteristics for similar compounds include:
Chemical properties include stability under standard laboratory conditions and reactivity towards nucleophiles due to the presence of carbonyl groups.
3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione has potential applications in:
This compound exemplifies the intricate relationship between structure and function in organic chemistry and its potential implications in drug development. Further research is warranted to fully elucidate its biological activities and therapeutic potential.
The four-membered azetidine ring (C₃H₇N) introduces significant ring strain and molecular rigidity, promoting strong, selective target binding. This compact heterocycle maintains favorable metabolic stability compared to larger cyclic amines, while its basic nitrogen (pKₐ ~11.3) facilitates salt formation and enhances solubility under physiological conditions [7]. Recent synthetic advancements, including visible-light-mediated aza Paternò-Büchi reactions and carbonylative cycloadditions, have improved access to diversely substituted azetidines, enabling their broader application in drug discovery [6] [7]. Pharmacologically, azetidine derivatives demonstrate modulatory effects across multiple target classes, including tubulin polymerization inhibition in anticancer agents (e.g., combretastatin β-lactam hybrids), dopamine receptor antagonism for antipsychotic activity, and antimicrobial action through novel mechanisms [6] [7].
The imidazolidine-2,4-dione (hydantoin) system contributes complementary hydrogen-bonding capacity and conformational restraint. This five-membered diazacycle exhibits pronounced dipolar character, with carbonyl groups at C2 and C4 enabling interactions with amino acid residues in enzyme binding sites. Crucially, hydantoins serve as constrained carbonyl bioisosteres, modifying metabolic pathways while preserving target engagement [5]. Their significance is exemplified in protein tyrosine phosphatase 1B (PTP1B) inhibitors for diabetes management, where specific 3-arylidenehydantoin derivatives achieve nanomolar inhibition through interactions with the catalytic domain. Molecular dynamics simulations confirm that hydantoin scaffolds maintain stable hydrogen bonds with residues in the PTP1B active site (e.g., Asp48, Arg47), rationalizing their efficacy [5].
Table 1: Comparative Structural and Electronic Properties of Azetidine and Imidazolidine-2,4-dione Moieties
Parameter | Azetidine | Imidazolidine-2,4-dione |
---|---|---|
Ring size | 4-membered | 5-membered |
Key atoms | Nitrogen | Two nitrogens, two carbonyl carbons |
Characteristic bond angles | ~90° (significant angle strain) | ~105° (reduced strain) |
Hydrogen-bonding capacity | H-bond donor (NH), weak acceptor | Strong H-bond acceptor (carbonyl oxygen) |
pKₐ (representative) | ~11.3 (basic) | ~8.5-9.0 (acidic imide proton) |
Metabolic susceptibility | Moderate (ring opening possible) | High stability (resists hydrolysis) |
Dominant pharmacological roles | Tubulin modulation, receptor ligands | Enzyme inhibition, CNS modulation |
The strategic fusion of azetidine and imidazolidinedione in 3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione creates a bicyclic pharmacophore with orthogonal hydrogen-bonding vectors. The azetidine nitrogen provides a site for acyl substitution (naphthalene acetamide linkage), while the hydantoin system offers a chiral C5 position for additional derivatization. This configuration enables simultaneous engagement with complementary binding regions in biological targets, as evidenced in related molecular hybrids demonstrating enhanced potency compared to single-heterocycle analogs [5].
Structural hybridization integrates distinct pharmacophoric elements to create novel chemical entities with enhanced or multifunctional biological activities. The design of 3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione exemplifies three strategic hybridization approaches: covalent linkage, conformational constraint, and bioisosteric replacement.
The covalent linkage strategy connects the naphthalene, azetidine, and imidazolidinedione units through stable amide bonds. This preserves the intrinsic activity of each moiety while enabling new target interactions. Specifically, the naphthalene-1-acetyl group attaches via an amide bond to the azetidine nitrogen, while the azetidine C3 position connects directly to the hydantoin nitrogen. This arrangement spatially orients the hydrophobic naphthalene system perpendicular to the planar hydantoin, facilitating simultaneous engagement with hydrophobic pockets and polar enzyme regions [5] [10]. Molecular modeling of analogous compounds suggests the naphthalene ring occupies deep lipophilic clefts, while the hydantoin forms hydrogen bonds with catalytic residues [5].
Conformational constraint is achieved through the azetidine spacer. Unlike flexible alkyl chains, the strained four-membered ring restricts rotation around key bonds, pre-organizing the molecule for target binding. This reduces the entropic penalty upon binding, significantly enhancing binding affinity. In tubulin-targeting β-lactam hybrids (structurally analogous to the azetidine core here), this constraint yields 10-100-fold potency improvements compared to unconstrained analogs [6]. The specific stereochemistry at the azetidine C3 position critically influences biological activity, with distinct enantiomers showing differential target engagement in molecular docking studies [6].
Bioisosteric replacement is evident in the hydantoin core, which functions as a constrained urea or carboxylic acid surrogate. This modification improves metabolic stability and membrane permeability compared to acyclic counterparts. Computational analyses (e.g., "core hopping") demonstrate that hydantoins effectively mimic phosphate groups in enzyme active sites, explaining their potency against phosphatases like PTP1B [5]. The electron-deficient carbonyls withdraw electron density from adjacent nitrogens, enhancing their hydrogen-bond-accepting capacity toward serine or threonine residues in catalytic sites.
Figure 1: Molecular Hybridization Strategy in 3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione[Illustration showing:(A) Naphthalene pharmacophore → hydrophobic/π-stacking interactions(B) Acetyl spacer → flexibility linker(C) Azetidine ring → conformational constraint(D) Imidazolidine-2,4-dione → H-bonding network formationwith arrows indicating synergistic target engagement]
Naphthalene-based pharmacophores confer distinctive advantages in drug design due to their extended aromatic surface, enabling strong hydrophobic interactions and π-stacking with protein binding sites. The bicyclic system provides substantial molecular rigidity while maintaining synthetic accessibility for selective substitution at the 1-, 2-, 4-, or 6-positions. These derivatives demonstrate remarkable versatility across therapeutic areas, particularly in oncology, infectious diseases, and neurodegeneration [8] [10].
In cancer therapeutics, naphthalene derivatives disrupt microtubule dynamics through binding at the colchicine site on β-tubulin. The planar structure intercalates between tubulin heterodimers, inhibiting polymerization and triggering mitotic arrest. Specific derivatives like 1-(3',4',5'-trimethoxy)phenyl naphtho[2,1-b]furan exhibit submicromolar cytotoxicity by this mechanism [8]. Naphthalene-containing compounds also target topoisomerase II (e.g., amonafide), DNA alkylation (bis-ANS derivatives), and kinase signaling pathways. The hydrophobic cavity adjacent to the colchicine binding site readily accommodates substituted naphthalenes, with molecular docking confirming favorable van der Waals contacts with residues βAla248, βLeu248, and βIle378 [6].
For antiviral applications, naphthalene derivatives potently inhibit viral proteases, including SARS-CoV-2 papain-like protease (PLpro). These inhibitors bind the S4-S3 subsites, inducing conformational changes that inactivate the enzyme. Key derivatives like 1-(1-naphthylmethyl)-4-(3-trifluoromethyl-phenyl)piperazine achieve IC₅₀ values below 1 μM by exploiting PLpro's preference for hydrophobic residues at these positions [10]. The naphthalene moiety forms critical contacts with Tyr268, Gln269, and Thr301 in the PLpro binding site, as confirmed through molecular dynamics simulations.
Table 2: Therapeutic Applications of Naphthalene Derivatives in Disease Targeting
Disease Area | Molecular Targets | Naphthalene Derivative Examples | Key Interactions |
---|---|---|---|
Oncology | Tubulin, Topoisomerase II, Kinases | Combretastatin-naphthalene hybrids, Amonafide | π-stacking with Phe residues, Hydrophobic pocket occupancy |
Viral Infections | Papain-like protease (SARS-CoV-2) | 6-(naphthalen-2-yl)thiazolo[3,2-b][1,2,4]triazole | S3/S4 subsite binding, Loop stabilization |
Neurodegeneration | β-Amyloid aggregation, Monoamine oxidases | 2-[(1,1-Dimethyl-2-propynyl)amino]naphthalene | Amyloid fibril disruption, FAD cofactor competition |
Antimicrobials | Dihydropteroate synthase, Ergosterol synthesis | Tolnaftate, Naphthoquinones | Competitive substrate mimicry, Redox cycling |
In neurodegenerative disorders, naphthalene derivatives modulate protein aggregation and oxidative stress. 1,4-Naphthoquinones activate the NRF2 pathway, upregulating antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) [2]. Specific derivatives reduce amyloid-β aggregation by disrupting hydrophobic interactions between peptide chains, potentially slowing Alzheimer's disease progression. Molecular dynamics analyses reveal naphthalene systems insert between amyloid β-strands, preventing β-sheet consolidation through steric interference and aromatic interactions with Phe residues [8].
The integration of the naphthalen-1-yl group in 3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione potentially leverages these diverse mechanisms. Positioned at the molecular terminus, this moiety can access deep hydrophobic enzyme pockets inaccessible to smaller aromatics, while the acetyl spacer maintains conformational flexibility for optimal positioning. This strategic placement suggests applications in both anticancer regimens (via tubulin destabilization) and antiviral therapies (through protease inhibition), positioning this hybrid scaffold as a versatile platform for multifunctional drug development [6] [10].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1